Methyl 5-bromo-2-iodobenzoate
Overview
Description
Methyl 5-bromo-2-iodobenzoate: is an organic compound with the molecular formula C8H6BrIO2 and a molecular weight of 340.94 g/mol . It is a derivative of benzoic acid, featuring both bromine and iodine substituents on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
Methyl 5-bromo-2-iodobenzoate is a derivative of benzoic acid and is primarily used as an intermediate in organic synthesis and pharmaceutical chemistry
Mode of Action
These halogen atoms can form halogen bonds with proteins or other biological molecules, influencing their structure and function .
Biochemical Pathways
The presence of halogen atoms can influence these interactions, potentially leading to alterations in downstream signaling pathways .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a CYP1A2 and CYP2C9 inhibitor . The compound’s lipophilicity (Log Po/w) is predicted to be 3.14, which can influence its distribution within the body .
Result of Action
It’s known that benzoic acid derivatives can have various biological effects, depending on their specific structural characteristics and the nature of their interactions with biological targets .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially influencing its absorption and distribution within the body. Additionally, the presence of other substances, such as proteins or lipids, can influence the compound’s solubility and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2-iodobenzoate can be synthesized through the esterification of 5-bromo-2-iodobenzoic acid. The typical procedure involves the following steps :
Reactants: 5-bromo-2-iodobenzoic acid, potassium carbonate, acetone, and excess methyl iodide.
Reaction Conditions: The reactants are mixed in a round-bottom flask and stirred at 40°C for 5 hours.
Post-Reaction Processing: After the reaction, the mixture is evaporated under vacuum to remove acetone. The residue is diluted with ethyl acetate, washed with saturated saline solution, and dried over anhydrous sodium sulfate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated stirring, and precise temperature control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-2-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution Products: Various substituted benzoates depending on the substituent introduced.
Reduction Products: Reduced forms of the ester, such as alcohols or alkanes.
Oxidation Products: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Methyl 5-bromo-2-iodobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.
Material Science: Utilized in the preparation of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: Employed in the study of biochemical pathways and molecular interactions.
Comparison with Similar Compounds
Uniqueness: Methyl 5-bromo-2-iodobenzoate is unique due to the presence of both bromine and iodine substituents on the benzene ring. This dual halogenation provides distinct reactivity and makes it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
methyl 5-bromo-2-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRHLSZJEFJDLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454453 | |
Record name | Methyl 5-bromo-2-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181765-86-6 | |
Record name | Methyl 5-bromo-2-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-bromo-2-iodobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 5-bromo-2-iodobenzoate in organic synthesis?
A1: this compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. Its structure, containing both a bromine and an iodine atom, allows for sequential cross-coupling reactions. [] This means that each halogen can be selectively replaced with a different aryl group, enabling the creation of diverse para-terphenyl derivatives. []
Q2: How does the structure of this compound contribute to its application in synthesizing para-terphenyl derivatives?
A2: The presence of both bromine and iodine atoms on the benzene ring of this compound is key to its utility. These halogens serve as reactive sites for two consecutive Suzuki-Miyaura coupling reactions. [] The reaction conditions, often involving a palladium catalyst, allow for the selective replacement of each halogen with an aryl group from an arylboronic acid. This sequential coupling at the para positions relative to the carboxylate group leads to the formation of the desired para-terphenyl structures. []
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